N1,N1-dimethylcyclohexane-1,2-diamine
Overview
Description
N1,N1-dimethylcyclohexane-1,2-diamine is a chemical compound with the empirical formula C8H18N2 . It is also known as trans-N,N′-Dimethylcyclohexane-1,2-diamine . This compound serves as a ligand in various chemical reactions, particularly those involving N-alkenylation and N-alkylation of amides .
Synthesis Analysis
The synthesis of N1,N1-dimethylcyclohexane-1,2-diamine involves the appropriate functionalization of cyclohexane derivatives. While specific synthetic routes may vary, the compound can be prepared through controlled reactions of cyclohexane-1,2-diamine with methylating agents. Further details on the synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of N1,N1-dimethylcyclohexane-1,2-diamine consists of a cyclohexane ring with two methyl groups attached to adjacent nitrogen atoms. The compound adopts a trans configuration, resulting in a chiral center. The crystallographic data indicate that it crystallizes as colorless needles in the orthorhombic crystal system .
Chemical Reactions Analysis
- Copper-Catalyzed C-N Coupling Reactions :
Physical And Chemical Properties Analysis
Scientific Research Applications
Enantiomerically Pure Compounds Synthesis
A method has been developed to produce enantiomerically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine through a sequence involving cyclohexene oxide and methylamine, followed by cyclisation and ring-opening reactions. This pathway allows for the kinetic resolution of enantiomers using tartaric acid, demonstrating the compound's utility in synthesizing optically active materials (Yan-Hong Shen et al., 2013).
Catalysis and Cross-Coupling Reactions
N1,N1-dimethylcyclohexane-1,2-diamine has been utilized as an effective ligand in metal-catalyzed cross-coupling reactions. Notably, it enabled the first method for achieving alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes at room temperature, underscoring its significance in facilitating low-temperature catalytic processes (B. Saito & G. C. Fu, 2007).
Luminescent Materials
Chiral mononuclear and one-dimensional cadmium(II) complexes constructed with N1,N1-dimethylcyclohexane-1,2-diamine derivatives have been studied for their luminescent properties. The research highlights the potential application of these complexes as optical materials, offering new avenues in the development of luminescent compounds (Lin Cheng et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-N,2-N-dimethylcyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDZGSBXKJXGNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498678 | |
Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-dimethylcyclohexane-1,2-diamine | |
CAS RN |
68173-05-7 | |
Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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